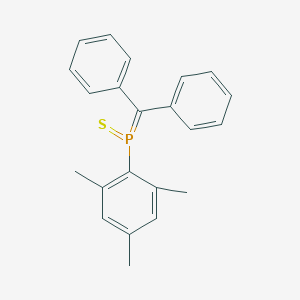
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione is a chemical compound known for its unique structure and properties. It is often used in coordination complexes and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione typically involves the reaction of diphenylmethane with 2,4,6-trimethylphenylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives.
Scientific Research Applications
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form various metal complexes.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone
- (Diphenylmethylidene)(2,4,6-trimethylphenyl)phosphane–platinum (3/1)
Uniqueness
What sets (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione apart from similar compounds is its unique structure, which allows it to form stable complexes with various metals. This property makes it particularly valuable in coordination chemistry and industrial applications.
Properties
CAS No. |
89982-81-0 |
|---|---|
Molecular Formula |
C22H21PS |
Molecular Weight |
348.4 g/mol |
InChI |
InChI=1S/C22H21PS/c1-16-14-17(2)21(18(3)15-16)23(24)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
BLOBIKBQLNALGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=C(C2=CC=CC=C2)C3=CC=CC=C3)=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















